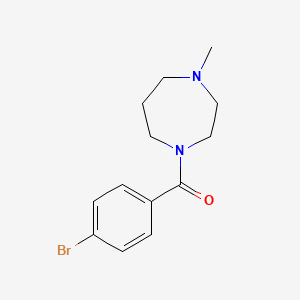
1-(4-bromobenzoyl)-4-methyl-1,4-diazepane
Descripción general
Descripción
1-(4-bromobenzoyl)-4-methyl-1,4-diazepane, also known as BBMD, is a chemical compound that has been widely used in scientific research due to its unique properties. BBMD is a diazepane derivative that contains a benzoyl group and a bromine atom on its structure.
Aplicaciones Científicas De Investigación
1-(4-bromobenzoyl)-4-methyl-1,4-diazepane has been used in various scientific research studies, including drug discovery, neuroscience, and cancer research. This compound has been found to exhibit potent antiproliferative activity against cancer cells and has been used as a lead compound for developing new anticancer agents. Additionally, this compound has been used to study the role of GABA receptors in the central nervous system and has been found to modulate the activity of these receptors.
Mecanismo De Acción
The mechanism of action of 1-(4-bromobenzoyl)-4-methyl-1,4-diazepane is not fully understood; however, it has been suggested that this compound acts as a positive allosteric modulator of GABA receptors. GABA receptors are involved in the regulation of neurotransmitter release and play a crucial role in the central nervous system. This compound has been found to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including antiproliferative activity against cancer cells, modulation of GABA receptor activity, and sedative effects. This compound has also been found to exhibit potent anticonvulsant activity and has been used as a lead compound for developing new anticonvulsant drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromobenzoyl)-4-methyl-1,4-diazepane has several advantages for lab experiments, including its potent antiproliferative activity against cancer cells, its ability to modulate GABA receptor activity, and its anticonvulsant properties. However, this compound has several limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromobenzoyl)-4-methyl-1,4-diazepane, including the development of new anticancer agents based on this compound's structure, the investigation of this compound's effects on other neurotransmitter systems, and the development of new anticonvulsant drugs based on this compound's properties. Additionally, the study of this compound's effects on other physiological systems, such as the immune system, could lead to the development of new therapies for various diseases.
Métodos De Síntesis
1-(4-bromobenzoyl)-4-methyl-1,4-diazepane can be synthesized using a multistep process that involves the reaction of 4-bromobenzoyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Propiedades
IUPAC Name |
(4-bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-15-7-2-8-16(10-9-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTLHVQLTREDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325114 | |
| Record name | (4-bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
898158-79-7 | |
| Record name | (4-bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



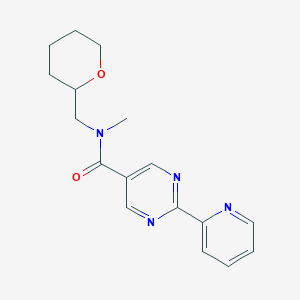
![(3aS*,6aR*)-5-(3-fluorobenzyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5344147.png)
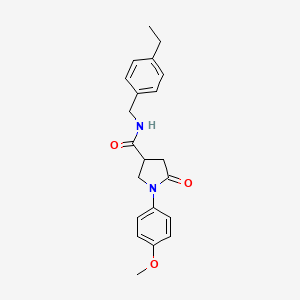
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5344158.png)
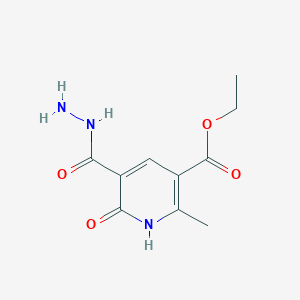

![2-[2-(2-furyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5344186.png)
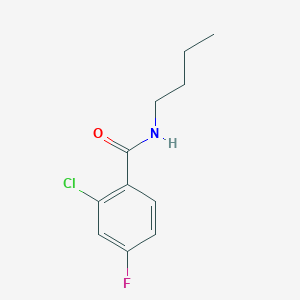

![1-ethyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5344215.png)
![3-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}benzonitrile](/img/structure/B5344222.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea](/img/structure/B5344228.png)
![4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5344237.png)
![N-{1-{[(2-hydroxyethyl)amino]carbonyl}-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5344242.png)